molecular formula C15H11Cl2N3S B186451 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 93677-85-1

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B186451
CAS No.: 93677-85-1
M. Wt: 336.2 g/mol
InChI Key: KQIRTXDTOXJSCL-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, a 2-methylphenyl (o-tolyl) group at position 4, and a thiol (-SH) moiety at position 2. Its molecular formula is C₁₆H₁₂Cl₂N₃S, with a molecular weight of 349.26 g/mol. The compound is synthesized via cyclization reactions involving hydrazine derivatives and aromatic aldehydes or ketones, as exemplified in the preparation of analogous triazole-thiols .

Key structural features include:

  • Steric effects: The 2-methylphenyl group introduces steric hindrance, which may influence molecular conformation and solubility.
  • Thiol functionality: The -SH group enables thioether formation (via alkylation) or coordination with metal ions, expanding its pharmacological applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIRTXDTOXJSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354140
Record name 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93677-85-1
Record name 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

Cyclization efficiency correlates with solvent polarity. Ethanol, with a dielectric constant of 24.3, facilitates proton transfer during ring closure, whereas DMF accelerates alkylation but requires strict temperature control to prevent decomposition.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 8–10%. Microwave-assisted synthesis reduces cyclization time from 8 hours to 45 minutes, though scalability remains limited.

Spectroscopic Characterization and Purity Assessment

Post-synthesis validation employs:

  • ¹H NMR : The thiol proton (-SH) resonates at δ 13.2–13.5 ppm, absent in N-alkylated derivatives.

  • IR Spectroscopy : S-H stretch at 2550 cm⁻¹ confirms thiol formation; its disappearance post-alkylation verifies N-substitution.

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30).

Table 1: Characterization Data

PropertyValueSource
Molecular Formula C₁₅H₁₁Cl₂N₃S
Molecular Weight 352.24 g/mol
Melting Point 178–181°C
¹H NMR (DMSO-d₆) δ 7.45–7.89 (m, Ar-H)

Comparative Analysis of Synthetic Methodologies

Thiosemicarbazide Route vs. Direct Alkylation :

  • Yield : Thiosemicarbazide cyclization (68–72%) vs. Direct alkylation (65–70%).

  • Purity : Cyclization-derived products exhibit fewer impurities due to stepwise isolation.

  • Scalability : Alkylation is more amenable to large-scale production despite lower yields.

Challenges and Limitations in Synthesis

  • Side Reactions : Oxidative dimerization of the thiol group occurs at temperatures >70°C, necessitating inert atmospheres.

  • Cost : 2-Methylbenzyl bromide’s commercial availability and price impact feasibility .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the attached phenyl groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antifungal Activity :
    • Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing efficacy comparable to established antifungal agents. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The specific pathways involved are under investigation but may include modulation of signaling pathways associated with cell survival .
  • Antimicrobial Properties :
    • Beyond antifungal activity, this compound has shown broad-spectrum antimicrobial effects. It has been tested against both Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections .

Agricultural Applications

  • Fungicides :
    • The compound's antifungal properties make it a candidate for agricultural fungicides. Studies have demonstrated its effectiveness in controlling plant pathogens that threaten crop yields. Field trials have indicated that formulations containing this compound can reduce disease incidence in various crops .
  • Plant Growth Regulators :
    • There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially enhancing crop resilience to environmental stressors such as drought or salinity .

Materials Science Applications

  • Corrosion Inhibitors :
    • The thiol group in the compound provides it with potential as a corrosion inhibitor for metals. Research has shown that triazole-based compounds can form protective films on metal surfaces, thereby preventing oxidation and degradation .
  • Polymer Chemistry :
    • The unique structure of this compound lends itself to applications in polymer chemistry. It can be used as a monomer or additive to enhance the thermal stability and mechanical properties of polymers .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antifungal Activity Effective against multiple fungal strains; mechanism involves ergosterol synthesis inhibition.
Anticancer Potential Induces apoptosis in cancer cells; specific pathways under investigation.
Agricultural Fungicide Reduces disease incidence in crops during field trials.
Corrosion Inhibitor Forms protective films on metal surfaces; effective against oxidation.
Polymer Chemistry Enhances thermal stability and mechanical properties of polymers.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Differences in Physicochemical and Pharmacological Properties

Substituent Effects on Bioactivity: Halogenated aromatic groups (e.g., 2,4-dichlorophenyl, 4-bromobenzylideneamino) enhance antimicrobial potency due to increased lipophilicity and membrane penetration . Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but reduce target affinity compared to halogenated analogues .

Synthetic Flexibility: The target compound’s 2-methylphenyl group limits steric hindrance compared to bulkier substituents like 4-tert-butylphenoxymethyl (e.g., in 2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide), which may hinder biological accessibility .

Metal Coordination Potential: Schiff base derivatives (e.g., (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol) form stable metal complexes with Cu(II) or Zn(II), amplifying anticancer activity (e.g., 60% inhibition of Hep-G2 cells at 10 µM) .

Comparative Data on Enzyme Inhibition

Compound Target Enzyme IC₅₀/EC₅₀ Mechanism Reference
Target compound Fungal lanosterol 14α-demethylase 2.5 µM Disruption of ergosterol biosynthesis
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol Acetylcholinesterase 12 µM Competitive inhibition
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol SARS-CoV-2 helicase 9 µM ATPase activity inhibition

Biological Activity

5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring that possesses significant biological activity. This article aims to explore its pharmacological properties, focusing on its antimicrobial, anticancer, and antifungal activities. The compound's structure contributes to its diverse biological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H11Cl2N3SC_{15}H_{11}Cl_2N_3S, with a molecular weight of approximately 311.23 g/mol. The compound features a triazole ring and is characterized by the presence of dichlorophenyl and methylphenyl substituents that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives reported that this compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14
Aspergillus niger13

These results indicate the compound's potential as an antimicrobial agent, particularly against common pathogens responsible for infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibited selective cytotoxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The MTT assay results indicated that the compound significantly inhibited cell proliferation in these lines:

Cell Line IC50 (µM)
Melanoma (IGR39)10
Breast Cancer (MDA-MB-231)12
Pancreatic Carcinoma (Panc-1)15

The selectivity towards cancer cells suggests that this compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interfere with cellular processes. The triazole ring is known for its role in inhibiting enzymes involved in fungal cell wall synthesis and has been shown to interact with various targets in cancer cells. This interaction may lead to apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the triazole scaffold. For example:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized to assess their biological activities against various microbial strains. The most active compounds were those with electron-withdrawing groups on the phenyl rings.
  • In Vivo Studies : Animal models have been used to further evaluate the efficacy of these compounds in treating infections and tumors. Preliminary results suggest that these compounds can effectively reduce tumor size and bacterial load in treated subjects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol?

  • Methodology : The compound is synthesized via a multi-step route starting with diclofenac acid derivatives. Key steps include:

  • Formation of acyl halides using thionyl chloride in dry acetone.
  • Reaction with hydrazine hydrate to yield acetohydrazide intermediates.
  • Cyclization with isothiocyanates under alkaline conditions to form the triazole-thiol core .
  • Optimization of reaction time and solvent polarity (e.g., dry acetone vs. ethanol) improves yields (75–87%) and purity .
    • Critical Parameters : Monitor pH during cyclization to avoid side reactions like thiol oxidation.

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Workflow :

  • Elemental Analysis : Confirm C, H, N content (e.g., 66.50% C, 4.94% H, 14.91% N) with ≤0.5% deviation .
  • Spectroscopy :
  • IR : Identify S-H (2550–2600 cm⁻¹), C-S (680–750 cm⁻¹), and aromatic C-H stretches .
  • ¹H/¹³C NMR : Assign methyl (δ 2.3–2.5 ppm), dichlorophenyl (δ 7.2–7.8 ppm), and thiol protons (exchange with D2O) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 287.77) and rule out dimerization .

Q. What preliminary biological screening data exist for this compound?

  • Antimicrobial Activity :

  • Inhibits M. bovis growth at 0.1–1.0% concentrations (pH 6.5–7.1), showing tuberculostatic effects via disruption of microbial membrane integrity .
  • Comparative studies indicate lower toxicity than fluconazole derivatives (LD₅₀ > 2000 mg/kg in murine models) .

Advanced Research Questions

Q. How does structural modification impact multi-target inhibition (e.g., cholinesterase, COX)?

  • Design Strategy :

  • The dichlorophenyl group enhances binding to hydrophobic pockets in cholinesterase and cyclooxygenase-2 (COX-2).
  • Thiol and triazole moieties coordinate with catalytic residues (e.g., Ser203 in acetylcholinesterase) .
    • Experimental Validation :
  • Use enzyme inhibition assays (Ellman’s method for cholinesterase; COX-2 ELISA) to quantify IC₅₀ values.
  • Compare activity with substituent variations (e.g., 2-methylphenyl vs. 4-chlorophenyl reduces COX-2 affinity by 30%) .

Q. What molecular docking insights guide its use as a helicase inhibitor?

  • Target Selection : SARS-CoV-2 helicase (PDB: 5WWP) is prioritized for viral replication inhibition.
  • Docking Protocol :

  • Generate 30 ligand conformations using AutoDock Vina; select poses with lowest binding energy (ΔG ≤ −8.5 kcal/mol).
  • Key interactions: Thiol sulfur with Asn516, dichlorophenyl with Pro504 hydrophobic pocket .
    • Validation : Compare with control inhibitors (e.g., remdesivir triphosphate) using helicase ATPase activity assays .

Q. How do electronic and steric effects influence antiradical activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., 4-chloro) enhance radical scavenging (DPPH IC₅₀ = 12 µM) by stabilizing thiyl radicals.
  • Bulky substituents (e.g., 2-methylphenyl) reduce accessibility to radical species, decreasing activity by 40% .
    • Method : Use ESR spectroscopy to track thiyl radical formation kinetics.

Data Contradiction Analysis

Q. Why do anti-tuberculosis activity results vary across studies?

  • Key Variables :

  • pH Dependency : Activity against M. bovis is 50% higher at pH 6.5 vs. 7.1 due to protonation of the thiol group .
  • Strain Variability : Clinical isolates may exhibit efflux pump-mediated resistance absent in lab strains .
    • Resolution : Standardize MIC testing using CLSI guidelines and include positive controls (e.g., isoniazid).

Methodological Recommendations

Q. How to assess ADME and toxicity for preclinical development?

  • In Silico Tools :

  • SwissADME : Predict logP (3.2 ± 0.3), moderate bioavailability (55%), and CYP3A4 metabolism .
    • In Vivo Models :
  • Acute toxicity: Dose rats at 300–2000 mg/kg; monitor hepatic enzymes (ALT/AST) and renal biomarkers .

Q. What derivatization strategies improve solubility without losing activity?

  • Approaches :

  • Mannich Reaction : Introduce aminomethyl groups (e.g., formaldehyde + piperidine) to enhance water solubility (logS −3.2 → −2.1) .
  • S-Alkylation : Attach PEG chains or glucosyl units to the thiol group; confirm stability via HPLC .

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